molecular formula C15H16N2S2 B2627527 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione CAS No. 1708079-97-3

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione

Cat. No.: B2627527
CAS No.: 1708079-97-3
M. Wt: 288.43
InChI Key: SNFAWVZWJHIAOH-UHFFFAOYSA-N
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Description

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione (CAS 1708079-97-3) is a sophisticated spirocyclic organic compound with the molecular formula C15H16N2S2 and a molecular weight of 288.4 . It belongs to the thienopyrimidine class of heterocyclic compounds, which are characterized by a thiophene ring fused to a pyrimidine ring. This specific scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. Thieno[2,3-d]pyrimidine derivatives have been identified as a new class of potent ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, with studies showing certain derivatives exhibiting IC50 values in the nanomolar range against both ROCK I and ROCK II isoforms . These inhibitors have demonstrated profound effects on cellular morphology and migration in vitro, making them valuable tools for studying related signaling pathways . Furthermore, closely related structural analogs, specifically thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole, have shown promising and potent cytotoxicity against aggressive breast cancer cell lines such as MDA-MB-231 and MCF-7, with some compounds inducing rapid apoptosis . The spirocyclic architecture and the thione functional group of this compound provide a versatile and complex pharmacophore for researchers engaged in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[1,3-dihydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFAWVZWJHIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(C4=CC=CC=C4S3)C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the cyclohexane ring through a spiro linkage. The final step involves the incorporation of the thione group at the 4-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thione group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothieno pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothieno pyrimidine moiety.

Scientific Research Applications

Research indicates that 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothieno-pyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses activity against both bacterial and fungal strains. The effectiveness of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione varies depending on the substituents on the benzothieno and pyrimidine rings, which influence its interaction with microbial targets .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione typically involves multi-step processes that include cyclization reactions. Various derivatives have been synthesized to enhance its biological activity. For example:

  • Hydrazonoyl Halides Reaction : This method has been used to create diverse derivatives with improved pharmacological profiles .
  • Modification of Substituents : Altering substituents on the benzothieno or pyrimidine moieties can lead to enhanced potency against specific biological targets .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated a series of spirobenzothieno-pyrimidines for their anticancer activity. Results indicated that specific derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, showcasing their potential as lead compounds for further development .

Case Study 2: Antimicrobial Activity

In another investigation, 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione was tested against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its utility as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The benzothieno pyrimidine moiety can also interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

A. Thione vs. Dione Derivatives
The substitution of the 4-oxo group with a thione significantly alters reactivity and bioactivity:

Compound 4-Position Group Key Biological Activity LogP (Predicted) Reference
Target compound (Thione) C=S Not explicitly reported ~3.2
3b (Dione analog) C=O Anti-inflammatory (IC₅₀: 12 µM) ~2.8
6'-Bromo-1'H-spiro[...]-4'(3'H)-one (Oxo) C=O Antibacterial ~3.0

B. Spiro vs. Non-Spiro Architectures The spiro cyclohexane moiety confers conformational rigidity, influencing target binding:

  • Spirocyclic analogs (e.g., 7c in ): Demonstrated improved thermal stability (m.p. >200°C) and receptor selectivity in dopamine D2 modulation compared to linear analogs .
  • Non-spiro thienopyrimidines (e.g., pyrimidinedione 21 in ): Exhibit broader substrate scope in catalysis but lower metabolic stability due to flexible backbones .

Functional Group Variations in Pyrimidine Derivatives

Compound Core Structure Key Substituents Synthetic Yield Application
Target compound Benzothieno[2,3-d]pyrimidine Spiro cyclohexane, C=S 65–71% Potential anti-inflammatory
4,6-Di(thiophen-2-yl)-pyrimidine-2-thione Pyrido[2,3-d]pyrimidine Thiophene, hydrazine 85% Antimicrobial
5-[(Pyrimidin-2-ylthio)methyl]-oxadiazole Oxadiazole-pyrimidine hybrid Pyrimidinylthio, phenacyl bromides 70–80% Anticancer
  • Synthetic Efficiency: The target compound’s synthesis (65–71% yield) is comparable to other spiro derivatives but lags behind non-spiro pyrimidines (e.g., 85% for compound 15 in ), likely due to steric challenges in spiro ring formation .

Biological Activity

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16N2S2C_{15}H_{16}N_2S_2 and features a unique spiro structure that contributes to its biological activity. The presence of the benzothieno and pyrimidine moieties is significant in influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Microorganism Inhibition Zone (mm) Control (Ciprofloxacin)
Staphylococcus aureus1525
Escherichia coli1830
Pseudomonas aeruginosa1224

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.

Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione resulted in a significant decrease in cell viability (IC50 = 12 µM). Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity: The thione group may act as a thiol mimic, inhibiting enzymes that require thiol groups for activity.
  • DNA Interaction: Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication processes.

Pharmacological Applications

Given its diverse biological activities, 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is being explored for potential applications in drug development:

  • Antimicrobial Agents: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  • Cancer Therapeutics: The compound's ability to induce apoptosis in cancer cells suggests further investigation into its use as an adjunct therapy in oncology.

Q & A

Q. What are the established synthetic routes for 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione?

The compound is typically synthesized via multicomponent Mannich-type reactions. For example, cyclohexanone reacts with β-keto thioamides under reflux in ethanol/piperidine to form the spirocyclic core. Yields (~65–70%) are optimized using dimethylformamide as a crystallization solvent. Key characterization involves 1^1H/13^{13}C NMR, IR (amide C=O at 1711–1690 cm1^{-1}), and mass spectrometry (e.g., m/z 333 [M+^+]) to confirm spirocyclic geometry and thione functionality .

Q. How are spectral techniques applied to confirm the structure of this compound?

1^1H NMR in DMSO-d6_6 reveals spirocyclic protons (δ 2.53–3.05 ppm, m, 10H) and NH groups (δ 8.00–9.07 ppm, D2_2O exchangeable). 13^{13}C NMR confirms carbonyl carbons (δ 189.2 ppm for thione, 165.8 ppm for amide). IR spectroscopy identifies NH stretches (3430 cm1^{-1}) and carbonyl vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C17_{17}H23_{23}N3_3O2_2S, 333.4 g/mol) .

Q. What are common challenges in purifying this compound?

Crystallization from dimethylformamide (DMF) is critical due to poor solubility in polar aprotic solvents. Impurities from incomplete cyclization (e.g., unreacted β-keto thioamide precursors) are removed via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How do reaction conditions influence spirocyclic ring formation?

Primary aliphatic amines (e.g., dimethylamine) facilitate Mannich-type cyclization at 40°C in methanol/HCl, while secondary/aromatic amines fail due to steric hindrance. Excess formaldehyde (3:1 molar ratio vs. β-keto thioamide) ensures double aminomethylation, forming the pyrimidine ring. Proline catalysis improves enantioselectivity in asymmetric spirocyclization .

Q. What strategies resolve contradictory data in reaction yields?

Discrepancies in yields (e.g., 57% vs. 70%) arise from solvent polarity and catalyst choice. For example, iron(III) chloride enhances electrophilic activation in β-keto thioamide condensations, while piperidine improves cyclization kinetics. Systematic screening of Lewis acids (e.g., FeCl3_3, ZnCl2_2) and solvents (THF vs. ethanol) is recommended .

Q. How is computational modeling used to predict biological activity?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like PARP-1. Substituents on the spirocyclic core (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) enhance hydrophobic interactions in enzyme active sites. QSAR models correlate electron-withdrawing groups (e.g., NO2_2) with antitumor activity .

Q. What mechanistic insights explain the compound’s antimicrobial properties?

Thione sulfur participates in hydrogen bonding with bacterial DNA gyrase, while the spirocyclic scaffold disrupts membrane permeability. Morpholine-substituted derivatives show enhanced antifungal activity (MIC 2–8 µg/mL) due to improved lipophilicity and target penetration .

Methodological Recommendations

  • Synthesis Optimization : Use 1:2:3 molar ratios (β-keto thioamide:amine:formaldehyde) in ethanol/HCl at 40°C for 8–12 hours .
  • Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for purity assessment.
  • Biological Assays : Screen against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) using broth microdilution (CLSI guidelines) .

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